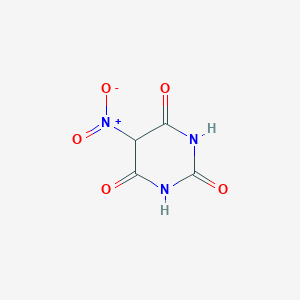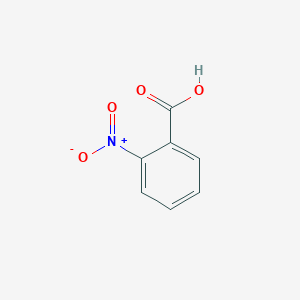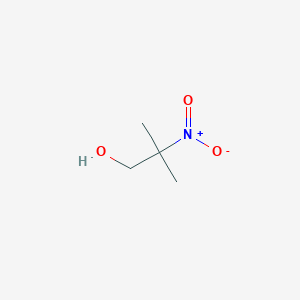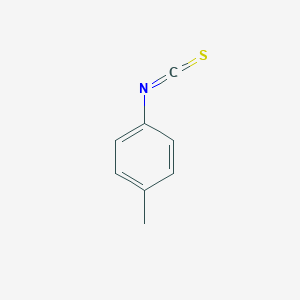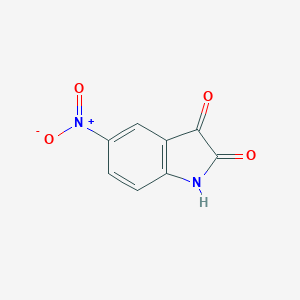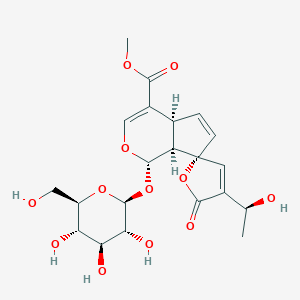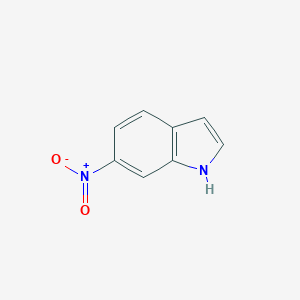
ペンタメチルベンゼン
概要
説明
Pentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₆. It is a colorless solid with a sweet odor and is classified as an aromatic hydrocarbon. This compound is relatively easily oxidized and is known for its electron-rich nature, making it a valuable intermediate in various chemical reactions .
科学的研究の応用
Pentamethylbenzene has several applications in scientific research, including:
作用機序
Target of Action
Pentamethylbenzene is an organic compound classified as an aromatic hydrocarbon . It is rather electron-rich and undergoes electrophilic substitution readily . It is used as a scavenger for carbocations , which are ions with a positively charged carbon atom. This indicates that the primary targets of pentamethylbenzene are likely to be carbocations in various biochemical reactions.
Mode of Action
Pentamethylbenzene interacts with its targets (carbocations) through a process known as electrophilic substitution . In this process, an electrophile (a molecule that seeks to gain electrons) substitutes a hydrogen atom in another molecule. Pentamethylbenzene, being electron-rich, acts as a nucleophile (a molecule that donates electrons) and forms a bond with the carbocation, effectively neutralizing its positive charge.
Biochemical Pathways
It has been observed as an intermediate in the formation of hexamethylbenzene from phenol . This suggests that pentamethylbenzene may play a role in the methylation processes within the body, particularly in reactions involving aromatic compounds.
Pharmacokinetics
Given its chemical structure and properties, it can be inferred that it is likely to be soluble in organic solvents This could potentially affect its bioavailability and distribution within the body
Result of Action
The molecular and cellular effects of pentamethylbenzene’s action largely depend on the specific biochemical reactions it is involved in. As a carbocation scavenger, it can help stabilize reactive intermediates in various biochemical reactions, potentially preventing unwanted side reactions and facilitating the completion of the intended reaction .
生化学分析
Biochemical Properties
Pentamethylbenzene plays a significant role in biochemical reactions due to its electron-rich nature. It undergoes electrophilic substitution readily and is used as a scavenger for carbocations . In biochemical contexts, pentamethylbenzene interacts with various enzymes and proteins. For instance, it has been observed as an intermediate in the formation of hexamethylbenzene from phenol . The interactions of pentamethylbenzene with biomolecules are primarily characterized by its ability to donate electrons, facilitating various biochemical transformations.
Cellular Effects
Pentamethylbenzene influences various cellular processes due to its chemical properties. It affects cell signaling pathways by acting as an electron donor in redox reactions. This compound can alter gene expression and cellular metabolism by interacting with transcription factors and enzymes involved in metabolic pathways. The presence of pentamethylbenzene in cells can lead to changes in the expression of genes related to oxidative stress and metabolic regulation .
Molecular Mechanism
The molecular mechanism of pentamethylbenzene involves its interaction with biomolecules through electron donation. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, pentamethylbenzene has been used as a non-Lewis-basic cation scavenger in various biochemical reactions . These interactions can result in changes in gene expression, particularly those genes involved in oxidative stress responses and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentamethylbenzene can change over time. This compound is relatively stable but can undergo degradation under certain conditions. Long-term exposure to pentamethylbenzene in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, particularly in redox balance and metabolic activity . The stability and degradation of pentamethylbenzene are crucial factors in its biochemical applications.
Dosage Effects in Animal Models
The effects of pentamethylbenzene vary with different dosages in animal models. At low doses, it can act as an electron donor, facilitating various biochemical reactions. At high doses, pentamethylbenzene can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower concentrations, while adverse effects occur at higher concentrations.
Metabolic Pathways
Pentamethylbenzene is involved in several metabolic pathways, primarily those related to oxidative stress and electron transfer. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . The presence of pentamethylbenzene can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, pentamethylbenzene is transported and distributed through passive diffusion due to its lipophilic nature. It can accumulate in lipid-rich areas of cells, affecting its localization and activity . The compound’s interaction with transporters and binding proteins can influence its distribution and overall impact on cellular function.
Subcellular Localization
Pentamethylbenzene is primarily localized in the cytoplasm and lipid-rich organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by its lipophilicity and the presence of targeting signals or post-translational modifications . The activity and function of pentamethylbenzene are affected by its localization, with significant effects on cellular metabolism and redox balance.
準備方法
Synthetic Routes and Reaction Conditions: Pentamethylbenzene is typically obtained as a minor product in the Friedel–Crafts methylation of xylene to durene (1,2,4,5-tetramethylbenzene). The reaction involves the use of a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: On an industrial scale, pentamethylbenzene can be synthesized through the alkylation of durene. This process involves the reaction of durene with methanol in the presence of a catalyst, such as indium(III) iodide, at elevated temperatures (around 200°C) for several hours .
化学反応の分析
Types of Reactions: Pentamethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to its electron-rich nature, pentamethylbenzene readily undergoes electrophilic substitution reactions.
Oxidation: Pentamethylbenzene can be oxidized to form pentamethylbenzoic acid under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitronium tetrafluoroborate for nitration reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products:
Electrophilic Substitution: Nitropentamethylbenzene.
Oxidation: Pentamethylbenzoic acid.
類似化合物との比較
Durene (1,2,4,5-Tetramethylbenzene): Like pentamethylbenzene, durene is an electron-rich aromatic hydrocarbon.
Hexamethylbenzene: This compound is even more methylated than pentamethylbenzene and is used in similar applications but has different reactivity due to the additional methyl group.
Uniqueness: Pentamethylbenzene’s unique structure, with five methyl groups attached to the benzene ring, makes it particularly electron-rich and reactive. This property distinguishes it from other methylated benzenes and makes it valuable in specific chemical reactions and industrial applications .
特性
IUPAC Name |
1,2,3,4,5-pentamethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDDPMMPIDMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061024 | |
| Record name | Benzene, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Pentamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | Pentamethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
700-12-9 | |
| Record name | Pentamethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTAMETHYLBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4,5-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JLD3AI98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentamethylbenzene?
A1: Pentamethylbenzene has the molecular formula C11H16 and a molecular weight of 148.25 g/mol. []
Q2: Are there any spectroscopic data available for pentamethylbenzene?
A2: Yes, several spectroscopic techniques have been used to characterize pentamethylbenzene. For instance, 13C NMR studies have provided insights into the anisotropic chemical shifts of carbon atoms in the molecule, revealing minimal anisotropies for methyl and methylene shifts. The shielding of ring carbons is maximized when the magnetic field is perpendicular to the ring and minimized when it aligns with the substituent bond. []
Q3: What is the role of pentamethylbenzene in the methanol-to-olefin (MTO) reaction over zeolite catalysts?
A4: Research suggests that pentamethylbenzene plays a crucial role in the "hydrocarbon pool" mechanism during MTO conversion. Studies on zeolite HBeta catalysts showed that co-feeding pentamethylbenzene with methanol-13C significantly enhanced olefin yields. In the latter stages of the induction period, pentamethylbenzene, along with hexamethylbenzene, become dominant aromatic hydrocarbon pool species, highlighting their involvement in the catalytic cycle. []
Q4: Can pentamethylbenzene act as a methylating agent?
A5: Yes, pentamethylbenzene can act as a methylating agent in concentrated sulfuric acid, although it is less reactive than hexamethylbenzene. It can methylate certain polymethylbenzenesulfonic acids, with reactivity depending on the substrate's structure and the reaction conditions. []
Q5: Has pentamethylbenzene been utilized in organic synthesis?
A6: Yes, pentamethylbenzene has found applications in organic synthesis. For instance, it proved valuable in the total synthesis of (+)-yatakemycin, a natural product with potent antitumor activity. Pentamethylbenzene was employed as a cation scavenger during the mild, chemoselective debenzylation of an aryl benzyl ether using BCl3. This strategy allowed for the deprotection in the presence of other sensitive functional groups, highlighting its utility in complex molecule synthesis. []
Q6: Have there been any computational studies on pentamethylbenzene and related ions?
A7: Yes, density functional theory (DFT) calculations have been performed on the pentamethylbenzene radical cation. These studies aimed to clarify the assignment of an EPR spectrum previously attributed to the hexamethyl(Dewar benzene) cation. Calculations using various methods, including HF, LDA, MP2, B3PW91, B3LYP, and PWP86, with different basis sets, provided insights into the electronic structure and properties of these species. []
Q7: How does the structure of pentamethylbenzene influence its reactivity compared to other methylated benzenes?
A8: The number and position of methyl groups on the benzene ring significantly impact the reactivity of methylbenzenes. Studies on zeolite catalysts revealed a correlation between the degree of methyl substitution and reactivity, with pentamethylbenzene exhibiting higher reactivity than less substituted analogs like tri- and tetramethylbenzenes. This increased reactivity is likely due to the electron-donating effect of the methyl groups, which enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. [, ]
Q8: Is there information available regarding the safety regulations and handling procedures for pentamethylbenzene?
A10: The provided research papers primarily focus on the chemical and physical properties of pentamethylbenzene, with limited information on safety regulations or specific handling procedures. As with any chemical, it is essential to consult the appropriate safety data sheets and follow recommended safety guidelines for handling and disposal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


